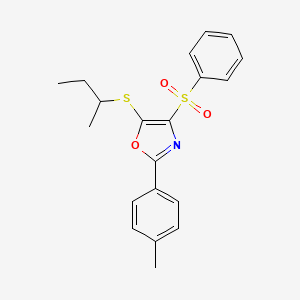![molecular formula C11H9N3O2 B2368939 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1797235-96-1](/img/structure/B2368939.png)
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNP is a highly reactive compound that can be synthesized using various methods, and its unique structure and properties make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to have anti-inflammatory effects. 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, which could have implications for drug interactions and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is its high reactivity, which makes it a useful tool for chemical synthesis and drug development. However, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is also highly toxic and must be handled with care. Additionally, the mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is not yet fully understood, which could limit its potential applications in the future.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile. One area of interest is the development of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile could lead to improved yields and purity, making it a more useful tool for chemical synthesis and drug development.
Synthesemethoden
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile can be synthesized using several methods, including the reaction of 4-methyl-3-nitrobenzonitrile with propargylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-methyl-3-nitrobenzonitrile with propargyl alcohol, followed by treatment with ammonia. These methods have been optimized to yield high purity and yield of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications is as a potential anticancer agent. 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-5-(prop-2-ynylamino)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-3-4-13-10-5-9(7-12)6-11(8(10)2)14(15)16/h1,5-6,13H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWWRDHHOYCMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C#N)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)


![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)



![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2368878.png)
